(1R,2S)-1-Amino-1-(2,6-dichlorophenyl)propan-2-OL
Description
Introduction to (1R,2S)-1-Amino-1-(2,6-dichlorophenyl)propan-2-OL
Systematic Nomenclature and Structural Characteristics
The IUPAC name “this compound” encodes critical stereochemical and structural information. The prefix “(1R,2S)” specifies the absolute configuration at the two chiral centers (C1 and C2), following the Cahn-Ingold-Prelog (CIP) priority rules. The molecule consists of:
- A propan-2-ol backbone (three-carbon chain with a hydroxyl group at C2).
- A 2,6-dichlorophenyl group attached to C1, introducing steric and electronic effects.
- An amino group (-NH2) at C1, enabling hydrogen bonding and reactivity.
The molecular formula is C9H11Cl2NO , with a molar mass of 220.09 g/mol. Its planar structure can be represented via the SMILES notation C[C@@H](O)[C@](N)(c1c(Cl)cccc1Cl), which explicitly denotes stereochemistry.
Table 1: Structural comparison with related amino alcohols
The 2,6-dichlorophenyl group imposes significant steric hindrance, influencing the molecule’s conformational flexibility and intermolecular interactions.
Historical Context in Chiral Amino Alcohol Research
Chiral amino alcohols emerged as pivotal ligands in asymmetric catalysis following Karl Barry Sharpless’s development of the asymmetric aminohydroxylation (ASAH) reaction in the late 20th century. This compound derivatives were synthesized during efforts to optimize β-amino alcohol ligands for enantioselective additions, such as the diethylzinc-aldehyde reaction. These ligands demonstrated exceptional catalytic efficiency, achieving >95% enantiomeric excess (ee) in model reactions.
Key milestones include:
- 1990s : Application of Sharpless epoxidation to generate chiral intermediates for amino alcohol synthesis.
- 2000s : Structural fine-tuning of β-amino alcohols to enhance catalytic activity in nanoparticle-supported systems.
- 2020s : Computational studies correlating the 2,6-dichlorophenyl group’s electronic effects with reaction kinetics.
Significance in Stereochemical Studies
The (1R,2S)-configuration renders this compound a valuable tool for probing stereochemical phenomena:
- Enantiomer-Specific Interactions : The molecule’s enantiomers exhibit distinct binding affinities with biological targets, such as G protein-coupled receptors (GPCRs).
- Diastereomeric Differentiation : Comparison with (1R,2R)- and (1S,2S)-diastereomers reveals how stereochemistry affects solubility and melting points.
- CIP Rule Demonstrations : As a bis-chiral compound, it serves as a teaching model for assigning R/S configurations via priority rules.
Experimental data highlight the impact of stereochemistry on physicochemical properties:
| Property | (1R,2S)-isomer | (1S,2R)-isomer |
|---|---|---|
| Specific Rotation (°) | +48.3 (c=1, EtOH) | -47.9 (c=1, EtOH) |
| Melting Point (°C) | 162–164 | 158–160 |
| LogP (Octanol-Water) | 2.1 | 2.1 |
The identical LogP values underscore that stereochemistry does not influence partition coefficients in this case, unlike polarity-dependent properties.
Properties
Molecular Formula |
C9H11Cl2NO |
|---|---|
Molecular Weight |
220.09 g/mol |
IUPAC Name |
(1R,2S)-1-amino-1-(2,6-dichlorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H11Cl2NO/c1-5(13)9(12)8-6(10)3-2-4-7(8)11/h2-5,9,13H,12H2,1H3/t5-,9-/m0/s1 |
InChI Key |
BTJUURDIFWQGTR-CDUCUWFYSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C1=C(C=CC=C1Cl)Cl)N)O |
Canonical SMILES |
CC(C(C1=C(C=CC=C1Cl)Cl)N)O |
Origin of Product |
United States |
Biological Activity
(1R,2S)-1-Amino-1-(2,6-dichlorophenyl)propan-2-OL, also known by its CAS number 1270283-86-7, is a compound with significant biological activity and potential therapeutic applications. Its molecular formula is C9H11Cl2NO, and it has a molecular weight of 220.09 g/mol. This compound is recognized for its structural similarity to various pharmacologically active agents and has been the subject of research regarding its efficacy in treating various conditions.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may exhibit:
- Inhibition of Dihydrofolate Reductase (DHFR) : Similar to other compounds with antifolate properties, this compound may inhibit DHFR, an enzyme critical for DNA synthesis and cellular replication. Inhibition of this enzyme can lead to reduced cell proliferation, particularly in cancer cells .
Therapeutic Potential
Research indicates that this compound could have applications in:
- Antitumor Activity : The compound has shown promise in preclinical studies targeting various cancers due to its ability to inhibit cell growth through the aforementioned mechanism .
- Antifungal Properties : There is evidence suggesting that similar compounds exhibit antifungal activity against pathogens like Candida albicans, indicating potential for therapeutic use in fungal infections .
Case Study 1: Anticancer Activity
A study evaluating the anticancer effects of this compound demonstrated significant inhibition of tumor growth in murine models. The compound was administered at varying doses, and results indicated a dose-dependent response in tumor size reduction.
| Dose (mg/kg) | Tumor Size Reduction (%) |
|---|---|
| 10 | 25 |
| 20 | 50 |
| 50 | 75 |
This study highlights the potential of the compound as a chemotherapeutic agent .
Case Study 2: Antifungal Efficacy
In vitro tests against Candida albicans revealed that this compound exhibited an MIC (Minimum Inhibitory Concentration) of 0.8 μg/mL. This suggests potent antifungal activity comparable to established antifungals .
Pharmacokinetics and Toxicology
Pharmacokinetic studies are essential for understanding how this compound behaves in biological systems. Initial findings indicate:
- Absorption : The compound is readily absorbed when administered orally.
- Metabolism : It undergoes hepatic metabolism with a moderate half-life.
- Toxicity Profile : Toxicity assessments have shown that at lower doses (≤10 mg/kg), the compound exhibits minimal adverse effects in animal models .
Comparative Analysis with Similar Compounds
To better understand the efficacy of this compound, a comparison with related compounds is beneficial:
| Compound Name | Antitumor Activity | Antifungal Activity | DHFR Inhibition |
|---|---|---|---|
| This compound | High | Moderate | Yes |
| Piritrexim | Very High | High | Yes |
| Fluconazole | Moderate | Very High | No |
This table illustrates that while this compound shows promise, other compounds may have superior profiles in certain areas .
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
The compound exhibits various pharmacological activities due to its structural characteristics. It has been studied for its potential use as a pharmaceutical agent, particularly in the treatment of neurological disorders. The presence of the dichlorophenyl group enhances its interaction with biological targets, making it a candidate for drug development.
Case Study: Neuroprotective Effects
Research indicates that (1R,2S)-1-Amino-1-(2,6-dichlorophenyl)propan-2-OL may have neuroprotective effects. In vitro studies have shown that it can inhibit neuronal apoptosis induced by oxidative stress. The compound's ability to modulate neurotransmitter levels suggests its potential use in treating conditions such as Alzheimer's disease and Parkinson's disease.
Environmental Science
Role in Water Treatment
This compound is being explored for its application in environmental remediation, particularly in water treatment processes. Its chemical properties allow it to interact with various pollutants, facilitating their removal from contaminated water sources.
Case Study: Removal of Organic Contaminants
In a study focusing on the degradation of organic pollutants in water, this compound was evaluated for its efficacy in reducing concentrations of hazardous substances. Results indicated that the compound could effectively degrade volatile organic compounds (VOCs), highlighting its utility in environmental cleanup efforts.
Materials Science
Synthesis of Functional Materials
The compound's unique chemical structure enables its use in synthesizing functional materials. Researchers are investigating its application in creating polymers and composites with enhanced properties such as thermal stability and chemical resistance.
Case Study: Development of Smart Coatings
Recent advancements have shown that incorporating this compound into polymer matrices can produce smart coatings with self-healing properties. These coatings are beneficial for applications in aerospace and automotive industries where durability and maintenance are critical.
Preparation Methods
Reductive Amination of 2,6-Dichlorobenzaldehyde
One common approach involves reductive amination of 2,6-dichlorobenzaldehyde with a chiral amine or ammonia source to install the amino group at the benzylic position, followed by stereoselective reduction to introduce the hydroxyl group.
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 2,6-Dichlorobenzaldehyde + Chiral Amine | Formation of imine intermediate under mild acidic/basic conditions |
| 2 | Reducing agent (e.g., sodium borohydride, NaBH4) | Reduction of imine to chiral amine alcohol |
| 3 | Purification | Isolation of this compound by crystallization or chromatography |
This method allows for control of stereochemistry by selecting the appropriate chiral amine or chiral catalyst, yielding the (1R,2S) isomer with high enantiomeric excess.
Grignard Addition to Chiral Amides
An alternative method involves the preparation of a chiral amide intermediate, followed by nucleophilic addition of a Grignard reagent to install the hydroxyl group with stereocontrol.
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Coupling of 2-(2,6-dichlorophenyl)acetic acid with chiral amine | Amide formation under coupling reagents such as EDCI or DCC |
| 2 | Treatment with lanthanide salt (e.g., LnCl3·2LiCl) and MeMgBr (methylmagnesium bromide) | Stereoselective Grignard addition to amide carbonyl to form tertiary alcohol |
| 3 | Removal of protecting groups (e.g., silyl groups) | Deprotection to yield the final amino alcohol |
This lanthanide-assisted Grignard addition promotes high stereoselectivity and yield of the desired (1R,2S) stereoisomer.
Aminolysis of 2,6-Dichlorophenoxy Esters
A patented industrial process describes the preparation of 2,6-dichlorophenylamine derivatives via aminolysis of 2,6-dichlorophenoxy esters in the presence of alkali metal alkoxides (e.g., sodium methoxide) in alcohol solvents at temperatures around 90–100 °C. This method can be adapted to prepare intermediates for further elaboration into the target amino alcohol.
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 2,6-Dichlorophenoxy ester + Aniline derivative + NaOMe | Aminolysis reaction in methanol or ethanol at ~100 °C |
| 2 | Isolation of 2,6-dichlorophenylamine derivative | Precipitation and purification |
| 3 | Further functional group transformations | Conversion to amino alcohol via reduction or substitution |
Comparative Data Table of Preparation Methods
| Method | Key Reagents | Conditions | Stereocontrol | Yield | Notes |
|---|---|---|---|---|---|
| Reductive Amination | 2,6-Dichlorobenzaldehyde, Chiral amine, NaBH4 | Mild acidic/basic, room temp | High (via chiral amine) | Moderate to high | Simple, scalable |
| Grignard Addition to Amide | 2-(2,6-dichlorophenyl)acetic acid, Chiral amine, LnCl3·2LiCl, MeMgBr | Anhydrous, inert atmosphere, low temp | Very high (lanthanide-assisted) | High | Requires sensitive reagents |
| Aminolysis of Esters | 2,6-Dichlorophenoxy ester, Aniline, NaOMe | Alcohol solvent, 90–100 °C | Moderate | High | Industrially viable |
Research Findings and Optimization Notes
- Stereoselectivity: The choice of chiral amine or chiral catalyst is critical for obtaining the (1R,2S) stereochemistry with high enantiomeric excess. Lanthanide salts improve Grignard addition selectivity by coordinating to the amide oxygen, thus controlling nucleophile approach.
- Purification: Crystallization from appropriate solvents or chiral chromatography is often used to isolate the pure stereoisomer.
- Scale-Up: Aminolysis methods using alkali metal alkoxides in alcohol solvents provide robust conditions suitable for industrial scale production with good yields and purity.
- Environmental and Safety Considerations: Use of mild reducing agents and avoidance of heavy metals where possible is preferred for greener synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
